2-Amino-5-cyano-N,N,3-trimethylbenzamide 2-Amino-5-cyano-N,N,3-trimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432965
InChI: InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-Amino-5-cyano-N,N,3-trimethylbenzamide

CAS No.:

Cat. No.: VC17432965

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-cyano-N,N,3-trimethylbenzamide -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-amino-5-cyano-N,N,3-trimethylbenzamide
Standard InChI InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3
Standard InChI Key JZVFUYZQGDOZON-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1N)C(=O)N(C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key properties derived from synthesis protocols include:

PropertyValue/RangeMethod of Determination
Molecular Weight216.24 g/molMass spectrometry
Melting Point133–135°CDifferential scanning calorimetry
Purity (HPLC)93–99%High-performance liquid chromatography
SolubilityModerate in methanol, low in waterEmpirical testing

The compound’s low aqueous solubility (attributed to the hydrophobic methyl and cyano groups) necessitates formulation strategies for biomedical applications, such as salt formation or nanoparticle encapsulation .

Synthetic Methodologies and Optimization

Halogenation of Precursors

The synthesis begins with halogenation of 2-amino-3-methylbenzoate esters (Formula VI) using hydrogen bromide (HBr) and hydrogen peroxide (H2_2O2_2) under controlled conditions:

R-O-C6H3(NH2)(CH3)-COOR+HBrH2O2R-O-C6H2(NH2)(CH3)(Br)-COOR+H2O\text{R-O-C}_6\text{H}_3(\text{NH}_2)(\text{CH}_3)\text{-COOR} + \text{HBr} \xrightarrow{\text{H}_2\text{O}_2} \text{R-O-C}_6\text{H}_2(\text{NH}_2)(\text{CH}_3)(\text{Br})\text{-COOR} + \text{H}_2\text{O}
  • Reaction Conditions: 20–60°C, atmospheric pressure, 48% HBr aqueous solution .

  • Yields: 78–88% for pentyl and hexyl esters, with >99% purity (LC) .

Cyanation via Copper Catalysis

Halogenated intermediates undergo cyanation using copper(I) cyanide (CuCN) in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP):

R-O-C6H2(NH2)(CH3)(Br)-COOR+CuCNΔR-O-C6H2(NH2)(CH3)(CN)-COOR+CuBr\text{R-O-C}_6\text{H}_2(\text{NH}_2)(\text{CH}_3)(\text{Br})\text{-COOR} + \text{CuCN} \xrightarrow{\Delta} \text{R-O-C}_6\text{H}_2(\text{NH}_2)(\text{CH}_3)(\text{CN})\text{-COOR} + \text{CuBr}
  • Temperature: 160–170°C for 4–8 hours .

  • Yields: 76–89% for alkyl and aryl esters, with 89–97% LC purity .

Aminolysis with Methylamine

The final step involves aminolysis of cyano esters with methylamine (CH3_3NH2_2), often catalyzed by sodium methoxide (NaOCH3_3):

R-O-C6H2(NH2)(CH3)(CN)-COOR+CH3NH2C11H12N4O+R-OH\text{R-O-C}_6\text{H}_2(\text{NH}_2)(\text{CH}_3)(\text{CN})\text{-COOR} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{11}\text{H}_{12}\text{N}_4\text{O} + \text{R-OH}
  • Conditions: Room temperature, methanol solvent, 18-hour reaction time .

  • Yields: 70–96%, with residual copper content <73 ppm after purification .

Table 1: Representative Synthesis Outcomes

Ester PrecursorCatalystYield (%)Purity (%)
Ethyl 2-amino-5-bromo-3-methylbenzoateCuCN80.296.3
Hexyl 2-amino-5-bromo-3-methylbenzoateCuCN85.591.1
Benzyl 2-amino-5-bromo-3-methylbenzoateCuCN47.997.0

Industrial-Scale Production Considerations

Purification Techniques

Post-reaction purification involves:

  • Filtration and Washing: Cold water and ammonia solutions remove unreacted CuCN and byproducts .

  • Column Chromatography: Employed for benzyl and methoxyethyl esters to achieve >95% purity .

  • Vacuum Drying: Final product stability is ensured by drying at 50°C under reduced pressure .

Solvent and Catalyst Recovery

N-methylpyrrolidone (NMP) and methanol are recovered via distillation, reducing production costs by ~15% . Copper residues are mitigated using ethylenediamine washes, achieving compliance with pharmaceutical heavy metal limits (<100 ppm) .

Challenges and Future Directions

Limitations in Current Synthesis

  • Low Yields for Bulky Esters: Benzyl and methoxyethyl esters exhibit ≤50% yields due to steric hindrance during cyanation .

  • Copper Contamination: Residual Cu (73 ppm) necessitates additional chelation steps for pharmaceutical-grade material .

Proposed Innovations

  • Non-Copper Cyanation: Exploring palladium or nickel catalysts could eliminate copper contamination .

  • Continuous Flow Reactors: Implementing microreactor technology may improve temperature control during exothermic cyanation steps .

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